molecular formula C16H24N2O3 B10893491 Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone

Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone

Cat. No.: B10893491
M. Wt: 292.37 g/mol
InChI Key: HRVLJQXAERGABT-UHFFFAOYSA-N
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Description

Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a piperazine ring, and a methoxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with 2-methoxycyclohexanone under acidic or basic conditions to form the 4-(2-methoxycyclohexyl)piperazine intermediate.

    Coupling with Furan-2-yl Methanone: The intermediate is then coupled with furan-2-yl methanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methanone group can be reduced to a methanol derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The furan ring and piperazine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(piperazin-1-yl)methanone
  • 4-(2-Methoxyphenyl)piperazin-1-yl]methanone
  • Furan-2-yl(4-piperazin-1-yl-phenyl)methanone

Uniqueness

Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone is unique due to the presence of the methoxycyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and may result in unique biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

furan-2-yl-[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H24N2O3/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h4,7,12-14H,2-3,5-6,8-11H2,1H3

InChI Key

HRVLJQXAERGABT-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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